
3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopentene ring attached to a piperazine ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one typically involves the reaction of cyclopentene with piperazine derivatives under specific conditions. One common method involves the use of cyclopentene and 1-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as chromatography and crystallization further ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(Cyclopent-1-en-1-yl)phenyl)arylamides
- 2-(Cyclopent-1-en-1-yl)acetonitrile
- (Cyclopent-1-en-1-yl)boronic acid
Uniqueness
3-(Cyclopent-1-en-1-yl)-1-methylpiperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentene ring with a piperazine ring and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
476364-40-6 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
3-(cyclopenten-1-yl)-1-methylpiperazin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-12-7-6-11-9(10(12)13)8-4-2-3-5-8/h4,9,11H,2-3,5-7H2,1H3 |
Clé InChI |
VIIWKCGTOSRCAF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC(C1=O)C2=CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


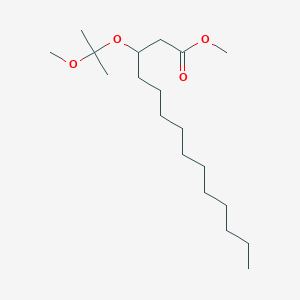
![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)
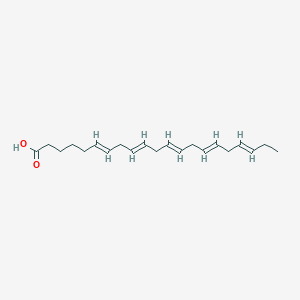
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
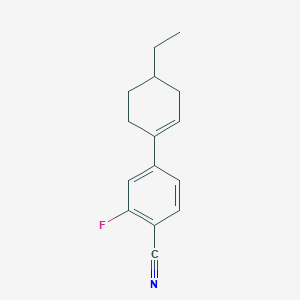
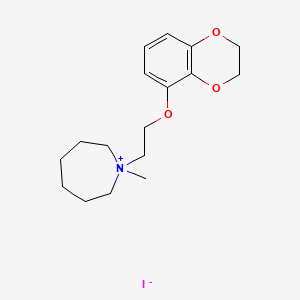
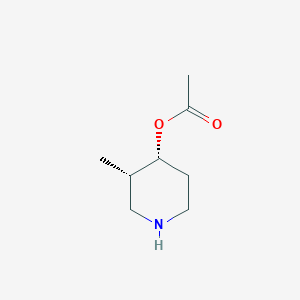

![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)


![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)
